REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1.[CH2:22]([NH2:23])[CH2:24][CH2:25][CH3:26]>>[NH2:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1
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Name
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CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)O)c1nsc(N)n1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1.[CH2:22]([NH2:23])[CH2:24][CH2:25][CH3:26]>>[NH2:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1
|
Name
|
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)O)c1nsc(N)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |